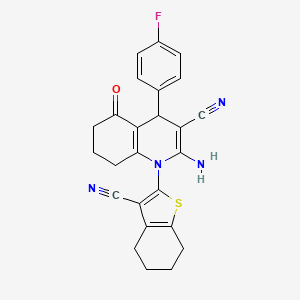
(4Z)-4-(3,3-diethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1Z)-3,3-Diethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a fascinating compound known for its complex structure and diverse chemical reactivity. This compound's unique arrangement includes an isoquinoline ring fused with a pyrazolone ring, making it a subject of significant interest in both organic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common synthetic route involves the condensation of 3,3-diethyl-1,2,3,4-tetrahydroisoquinoline with 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one under controlled conditions. This reaction typically requires a strong base and is conducted in an inert atmosphere to prevent oxidation and side reactions.
Industrial Production Methods
In industrial settings, the synthesis often involves automated processes for precision and scalability. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized for maximum yield and purity. Industrial methods might also involve catalysts to speed up the reaction and reduce energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: : Oxidation can transform functional groups within the compound, often enhancing its reactivity or stability.
Reduction: : Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄).
Substitution Reagents: : Halogens (e.g., chlorine, bromine), alkylating agents.
Major Products
The major products formed depend on the type of reaction and the conditions used. For example, oxidation might lead to the formation of ketones or alcohols, while substitution could introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential in biochemical assays and as a probe for studying enzyme activity.
Medicine: : Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of materials with specific optical or electronic properties.
Mécanisme D'action
The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, altering cellular processes. The pathways involved can vary but often include signal transduction pathways that regulate cell growth, differentiation, or apoptosis.
Comparaison Avec Des Composés Similaires
4-[(1Z)-3,3-Diethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one stands out due to its unique combination of an isoquinoline and pyrazolone ring. Similar compounds might include:
Isoquinolines: : Known for their biological activity and used in various pharmaceuticals.
Pyrazolones: : Often explored for their anti-inflammatory properties.
These comparisons highlight the compound's uniqueness and its potential advantages in specific applications.
Feel free to ask me anything more specific about this compound!
Propriétés
Formule moléculaire |
C23H25N3O |
|---|---|
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
4-(3,3-diethyl-4H-isoquinolin-1-yl)-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H25N3O/c1-4-23(5-2)15-17-11-9-10-14-19(17)21(24-23)20-16(3)25-26(22(20)27)18-12-7-6-8-13-18/h6-14,25H,4-5,15H2,1-3H3 |
Clé InChI |
RJRWJSMPIHVGIQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC2=CC=CC=C2C(=N1)C3=C(NN(C3=O)C4=CC=CC=C4)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-hydroxy-N'-{hydroxy[bis(3-methylphenyl)]acetyl}-4-oxo-N,4-diphenylbut-2-enehydrazide](/img/structure/B15011248.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[1-(2-hydroxyphenyl)ethylidene]-5-(4-morpholinylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15011253.png)
![2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]isoindole-1,3-dione](/img/structure/B15011256.png)

![ethyl (2E)-3-[4-(benzyloxy)-3,5-diiodophenyl]-2-cyanoprop-2-enoate](/img/structure/B15011268.png)
![(2E,5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B15011274.png)
![2-[(Phenylsulfanyl)methyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B15011278.png)
![2-ethoxy-4-{(E)-[2-(pentafluorophenyl)hydrazinylidene]methyl}phenol](/img/structure/B15011297.png)
![1-{3-[(4-Methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-phenoxyethanone](/img/structure/B15011310.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B15011314.png)
![3-[[(E)-2-benzamido-3-(4-propan-2-yloxyphenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B15011340.png)
![3-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B15011351.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-benzylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B15011352.png)
![4,4'-[(5-methylfuran-2-yl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B15011354.png)
